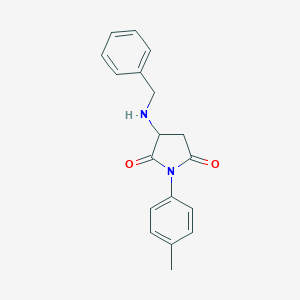![molecular formula C19H12N2OS2 B304530 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of indeno[2,1-b]pyridine compounds and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Its anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway. The anti-microbial activity of the compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
Studies have shown that 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has a low toxicity profile and does not cause significant adverse effects. However, further studies are needed to fully understand the long-term effects of the compound on human health. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and moderate plasma clearance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial properties. It has also shown a low toxicity profile and a favorable pharmacokinetic profile. However, the limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and long-term effects on human health.
Zukünftige Richtungen
There are several future directions for research on 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One area of focus could be the development of more potent analogs of the compound with improved pharmacological properties. Another area of research could be the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Furthermore, the compound's potential as a drug delivery system could also be explored.
Synthesemethoden
The synthesis of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves the reaction of 2-acetylindan-1,3-dione with 2-thiophenecarboxaldehyde and ethyl mercaptan in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization reaction.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile have been extensively studied. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In a study conducted on breast cancer cells, it was found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have a potent inhibitory effect on the production of pro-inflammatory cytokines and chemokines. In addition, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Produktname |
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Molekularformel |
C19H12N2OS2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-ethylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H12N2OS2/c1-2-23-19-13(10-20)15(14-8-5-9-24-14)16-11-6-3-4-7-12(11)18(22)17(16)21-19/h3-9H,2H2,1H3 |
InChI-Schlüssel |
AJDPIYHHUGSUCU-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Kanonische SMILES |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)


![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
